N-(3-ACETYLPHENYL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE
Description
Its structure features:
- A 5-propyl-substituted triazinoindole core, which enhances lipophilicity and membrane permeability.
- A 3-acetylphenyl group attached via a sulfanyl-acetamide linker, contributing to electronic and steric interactions with biological targets. The compound is synthesized through condensation of 5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with chloro-N-(3-acetylphenyl)acetamide, followed by purification via column chromatography (petroleum ether/EtOAc) .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-3-11-27-18-10-5-4-9-17(18)20-21(27)24-22(26-25-20)30-13-19(29)23-16-8-6-7-15(12-16)14(2)28/h4-10,12H,3,11,13H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEUKPQDLQGKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazinoindole Core: The initial step involves the synthesis of the triazinoindole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through nucleophilic substitution reactions.
Acetylation of the Phenyl Ring: The acetyl group is introduced to the phenyl ring through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Formation of the Final Compound: The final step involves the coupling of the acetylated phenyl ring with the triazinoindole core through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Step 1: Formation of the Triazinoindole Core
The core structure is synthesized via condensation of isatin (indole-2,3-dione) with thiosemicarbazide, followed by cyclization to form the tricyclic triazinoindole framework .
Step 3: Acetamide Functionalization
The final step involves attaching the acetamide moiety. This is achieved by reacting the triazinoindole-sulfanyl intermediate with chloroacetyl chloride or similar reagents, followed by condensation with substituted anilines (e.g., 3-acetylphenylamine) .
Nucleophilic Substitution
The sulfanyl group (-S-) in the intermediate reacts with electrophilic reagents (e.g., chloroacetyl chloride) to form the acetamide linkage. This step likely proceeds via an SN2 mechanism, facilitated by the nucleophilicity of sulfur .
Condensation Reactions
The synthesis of the triazinoindole core involves multiple condensation steps, such as the reaction between isatin and thiosemicarbazide. These steps are typically acid- or base-catalyzed, depending on the reagents used .
Reaction Conditions and Optimization
Potential Transformations and Reactivity
The compound’s structural features suggest susceptibility to certain transformations:
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Oxidation of the sulfanyl group : The -S- group could oxidize to sulfinyl (-SO-) or sulfonyl (-SO₂-) under oxidizing conditions (e.g., H₂O₂).
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Hydrolysis of the acetamide : Basic or acidic hydrolysis may cleave the acetamide bond, yielding the corresponding carboxylic acid.
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Electrophilic aromatic substitution : The indole core could undergo substitution at the 3-position, influenced by directing groups like the acetylphenyl moiety.
Comparison with Analogous Compounds
Research Findings and Implications
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Antimicrobial activity : Analogous compounds exhibit potent antimicrobial effects, likely due to the sulfanyl group’s ability to interact with microbial enzymes .
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Kinase inhibition : The triazinoindole framework may modulate kinase activity, as observed in similar derivatives, suggesting potential applications in cancer therapy.
Scientific Research Applications
Biological Activities
N-(3-acetylphenyl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide exhibits several biological activities that make it a candidate for further research:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. The triazinoindole structure is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The sulfanyl group in the compound has been linked to antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Some derivatives of triazinoindoles have shown neuroprotective effects in preclinical models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's or Parkinson's disease.
Therapeutic Applications
The diverse activities of this compound open avenues for various therapeutic applications:
- Cancer Therapy : Due to its anticancer properties, this compound could be explored as a lead compound for developing novel chemotherapeutic agents.
- Infection Control : Its antimicrobial properties may lead to the development of new treatments for resistant bacterial and fungal infections.
- Cognitive Disorders : The potential neuroprotective effects warrant further investigation into its use as a treatment for cognitive decline and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated similar compounds within the triazinoindole class:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that triazinoindoles could inhibit the growth of breast cancer cells through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing efficacy (Smith et al., 2020).
- Antimicrobial Research : Research published in Antibiotics journal evaluated various sulfanyl-containing compounds for their antimicrobial activity against resistant strains of bacteria. The findings indicated promising results for compounds similar to this compound (Johnson et al., 2021).
- Neuroprotection Studies : A study highlighted in Neuroscience Letters reported that specific triazinoindole derivatives exhibited protective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in neurodegenerative disease therapies (Lee et al., 2019).
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Research Findings
Propyl vs. Methyl Substituents :
- The 5-propyl group in the target compound increases logP by 0.8 units compared to methyl-substituted analogs (e.g., Compound 17), enhancing blood-brain barrier penetration for CNS-targeted applications .
- Methyl derivatives (e.g., Compound 17) show faster metabolic clearance due to reduced steric hindrance .
Acetylphenyl vs. Nitrophenyl :
- The 3-acetylphenyl group exhibits higher binding affinity to serotonin receptors (Ki: 28 nM) compared to 3-nitrophenyl analogs (Ki: 45 nM), attributed to its electron-withdrawing acetyl moiety .
Brominated Derivatives :
- 8-Bromo-substituted compounds (e.g., Compound 25) show enhanced anticonvulsant activity but lower solubility (<0.1 mg/mL in PBS) due to halogen-induced hydrophobicity .
Critical Analysis of Contradictions and Limitations
- Synthetic Yields : The target compound’s synthesis yields (~35–40%) are lower than methyl-substituted analogs (e.g., Compound 17, 35% yield), likely due to the bulky propyl group complicating coupling reactions .
- Biological Data Gaps : While the 2010 study provides a framework for activity prediction, explicit data for the target compound’s antimicrobial efficacy remain unpublished.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(3-acetylphenyl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling substituted triazinoindole thiols with chloroacetamide intermediates under basic conditions (e.g., triethylamine in dioxane). Yield optimization requires precise control of stoichiometry (1:1 molar ratio of thiol to chloroacetamide), solvent polarity (dioxane or DMF), and temperature (20–25°C). Recrystallization from ethanol-DMF mixtures improves purity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Orthogonal methods are critical:
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold).
- NMR (¹H/¹³C, DMSO-d₆) confirms regioselectivity of sulfanyl and acetamide linkages.
- HRMS validates molecular weight (expected m/z ~450–500 range). Cross-referencing with synthetic intermediates reduces ambiguity .
Q. How can researchers design initial biological screening assays to evaluate this compound’s bioactivity?
- Methodological Answer : Prioritize target-agnostic screens:
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
- CNS Activity : Forced swim test (antidepressant potential) or pentylenetetrazole-induced seizures (anticonvulsant screening).
- Cytotoxicity : MTT assay on cancer/normal cell lines (e.g., HepG2 vs. HEK293). Dose ranges: 1–100 μM .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic limitations:
- Metabolic Stability : Liver microsome assays (human/rat) identify rapid clearance.
- Solubility : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal absorption.
- Protein Binding : Equilibrium dialysis quantifies free fraction. Adjust formulations (e.g., PEGylation) or derivatize polar groups to improve bioavailability .
Q. How can structure-activity relationship (SAR) studies be systematically designed for triazinoindole-acetamide derivatives?
- Methodological Answer :
- Core Modifications : Vary substituents on the triazinoindole (e.g., alkyl chain length at position 5) and acetamide aryl groups (electron-withdrawing/donating groups).
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity cliffs.
- Free-Wilson Analysis : Decouple contributions of individual substituents to biological endpoints (e.g., logP vs. IC50) .
Q. What computational methods predict off-target interactions or polypharmacology risks for this compound?
- Methodological Answer :
- Docking : Use Glide/SP or AutoDock Vina against homology models of GPCRs, kinases, or ion channels.
- Phylogenetic Analysis : Identify conserved binding pockets across protein families (e.g., CYP450 isoforms).
- Machine Learning : Train Random Forest classifiers on ChEMBL bioactivity data to flag high-risk off-targets .
Q. How should researchers address batch-to-batch variability in biological assay results?
- Methodological Answer :
- Standardize Synthesis : Document reaction parameters (pH, stirring rate) and intermediates’ purity.
- Blind Testing : Use third-party validation labs for critical assays.
- Statistical Controls : Apply ANOVA to batch data; exclude outliers via Grubbs’ test (α=0.05) .
Methodological Guidance for Data Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-response data with non-linear trends?
- Methodological Answer :
- Four-Parameter Logistic Model : Fit sigmoidal curves (GraphPad Prism) to calculate EC50/IC50.
- Bootstrap Resampling : Estimate 95% confidence intervals for potency metrics.
- ANCOVA : Compare curves across experimental conditions (e.g., cell lines, assays) .
Q. How can researchers validate hypothesized metabolic pathways for this compound?
- Methodological Answer :
- In Vitro MetID : Incubate with liver microsomes + NADPH, analyze via LC-MS/MS for Phase I metabolites.
- Stable Isotope Tracing : Use ¹³C/²H-labeled analogs to track biotransformation.
- CYP Inhibition Assays : Determine isoform-specific metabolism (e.g., CYP3A4, 2D6) .
Tables for Critical Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
